molecular formula C21H22F2N4O2S B3019578 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1208966-43-1

4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No. B3019578
CAS RN: 1208966-43-1
M. Wt: 432.49
InChI Key: PQDCNFQDQYIKHE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluorobenzo[d]thiazol-2-yl group, a piperazine ring, and a methoxyphenethyl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The difluorobenzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The difluorobenzo[d]thiazol-2-yl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorobenzo[d]thiazol-2-yl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2S/c1-29-16-4-2-14(3-5-16)6-7-24-20(28)26-8-10-27(11-9-26)21-25-19-17(23)12-15(22)13-18(19)30-21/h2-5,12-13H,6-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDCNFQDQYIKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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